molecular formula C14H14N2O B1347377 4,5-Dimethyl-2-(phenyldiazenyl)phenol CAS No. 59380-22-2

4,5-Dimethyl-2-(phenyldiazenyl)phenol

Cat. No. B1347377
CAS RN: 59380-22-2
M. Wt: 226.27 g/mol
InChI Key: SPEPVWIRTRUBBB-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(phenyldiazenyl)phenol, otherwise known as 4,5-DMPP, is a phenolic compound that has been studied extensively in recent years. It has been found to have a variety of applications in scientific research, including its use in biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Characterization

A new azoester, synthesized by condensing 4-(4-chloro-phenylazo)-2,6-dimethyl-phenol with 2-furoyl chloride, was characterized using various spectral and thermal methods. This compound showed stability up to 260°C and decomposed in two steps between 260 and 450°C, highlighting its potential for various applications due to its thermal properties (Moanță et al., 2015).

Antibacterial Applications

4-phenyldiazenyl 2-(phenylimino methyl) phenols were synthesized and evaluated for their antibacterial activity against various pathogens, including B. anthracis and E. coli. These compounds exhibited considerable inhibition against the bacteria tested, suggesting their utility as potential antibacterial agents (Halve et al., 2009).

Corrosion Inhibition

The compound 4-(phenyldiazenyl)phenyl 2-furoate was investigated as a corrosion inhibitor for carbon steel in saline waters. The study demonstrated that the corrosion current densities decreased with the concentration of the compound, achieving an inhibition efficiency of 89.6% at 0.1 mmol L−1, indicating its effectiveness as a corrosion inhibitor (Moanță, Tutunaru, & Rotaru, 2013).

Optoelectronic Applications

Quantum chemical modeling of new derivatives of azomethines, including 4,5-Dimethyl-2-(phenyldiazenyl)phenol derivatives, were synthesized and investigated for optoelectronic applications. The study focused on the synthesis and characterization of azomethine dyes for potential use in visible region polarizing films, indicating their application in optical devices (Shahab et al., 2017).

properties

IUPAC Name

4,5-dimethyl-2-phenyldiazenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-8-13(14(17)9-11(10)2)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEPVWIRTRUBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-(phenyldiazenyl)phenol

CAS RN

59380-22-2
Record name NSC82204
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82204
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-PHENYLAZO-3,4-XYLENOL
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URL https://echa.europa.eu/information-on-chemicals
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